9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389223
InChI: InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
SMILES:
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid

CAS No.:

Cat. No.: VC18389223

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid -

Specification

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name 2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Standard InChI InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
Standard InChI Key NBKLDQPKXKJHSL-FGWVZKOKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular formula of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid is C₁₄H₂₃NO₅, with a molecular weight of 285.34 g/mol. Its IUPAC name, 2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid, reflects its stereochemical configuration and functional groups. The bicyclo[3.3.1]nonane core consists of a seven-membered ring system bridged by oxygen (3-oxa) and nitrogen (9-aza) heteroatoms, while the Boc group at the 9-position protects the amine functionality .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
IUPAC Name2-[(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Stereochemistry(1S,5R) configuration
Canonical SMILESCC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O

The acetic acid moiety at the 7-position introduces a carboxylic acid functional group, enabling further derivatization for drug development.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid involves multi-step organic reactions, emphasizing regioselectivity and yield optimization . A common approach includes:

  • Cyclization: Formation of the bicyclo[3.3.1]nonane core via intramolecular cyclization of a linear precursor containing amine and alcohol functionalities.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to protect the secondary amine, typically using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Acetic Acid Functionalization: Installation of the acetic acid moiety through alkylation or Michael addition reactions.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclizationHeat, Lewis acid catalystBicyclic core formation
2Boc ProtectionBoc₂O, DMAP, CH₂Cl₂Amine protection
3Carboxylic Acid AdditionEthyl bromoacetate, K₂CO₃Introduction of acetic acid group

Challenges and Optimizations

Key challenges include maintaining stereochemical integrity during cyclization and avoiding side reactions at the nitrogen and oxygen sites . Solvent choice (e.g., toluene or dichloromethane) and temperature control are critical for high yields.

Biological Activity and Mechanistic Insights

Orexin Receptor Antagonism

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid serves as a precursor to orexin receptor antagonists, which inhibit the action of orexin neuropeptides (OX1 and OX2 receptors). Orexins regulate sleep-wake cycles, appetite, and stress responses, making their antagonists promising for treating insomnia and anxiety disorders.

Mechanism of Action:

  • Binding Affinity: The bicyclic scaffold mimics orexin’s native structure, enabling competitive binding to receptor pockets.

  • Selectivity: Derivatives show preferential binding to OX2 receptors, reducing off-target effects.

Therapeutic Applications

  • Insomnia: Antagonists promote sleep by blocking orexin-induced wakefulness.

  • Anxiety Disorders: Modulation of orexinergic signaling may alleviate stress-related behaviors.

  • Substance Use Disorders: Emerging research suggests orexin antagonists could reduce drug cravings.

Comparative Analysis of Related Compounds

Structural Analogues

  • exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate (C₂₀H₃₂N₂O₁₀): A salt form with oxalic acid, enhancing solubility for pharmacological studies.

  • 3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride: A hydrochloride salt variant used in preclinical trials.

Table 3: Comparison of Derivatives

CompoundMolecular FormulaKey ModificationApplication
9-Boc-3-oxa-9-aza-bicyclo[...]acetic acidC₁₄H₂₃NO₅Boc-protected amineSynthetic intermediate
Hemioxalate saltC₂₀H₃₂N₂O₁₀Oxalic acid counterionImproved solubility
Hydrochloride saltC₉H₁₆ClNO₃HCl saltIn vivo testing

Reactivity and Derivatization

The Boc group’s stability under basic conditions allows selective deprotection for further functionalization, such as amide bond formation or coupling to drug delivery systems .

Future Directions and Challenges

Research Priorities

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to control the (1S,5R) configuration .

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced brain penetration.

Industrial Scalability

Optimizing large-scale synthesis requires addressing cost-intensive steps, such as Boc protection and chromatographic purification. Continuous flow chemistry may offer solutions for throughput improvement .

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